Selective Fluorescence Quenching Response to Na⁺ Ion: A Quantitative Metal Sensing Comparison
In a direct experimental evaluation against multiple representative metal ions (K⁺, Mg²⁺, Ca²⁺, Al³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺), 3-oxo-3H-benzo[f]chromene-2-carboxylic acid exhibited selective chelation-quenched fluorescence (CHQF) exclusively toward Na⁺ ion, with no significant fluorescence modulation observed for other tested cations [1]. The limit of detection (LoD) for Na⁺ was quantified at 0.14 mg/L and the limit of quantitation (LoQ) at 0.48 mg/L, with a binding stoichiometry of 1:2 (ligand:Na⁺) [1]. This selectivity profile is not observed in simple coumarin-3-carboxylic acid, which typically exhibits non-selective or broader-range metal coordination behavior without the specific CHQF mechanism identified for Na⁺ [2]. DFT calculations (M06/6-31G(d,p)) confirmed that the selective response arises from oxidative (1:1) and reductive (2:1) Photoinduced Electron Transfer (PET) mechanisms uniquely enabled by the benzocoumarin electronic structure [1].
| Evidence Dimension | Fluorescence response selectivity toward Na⁺ vs. other metal ions |
|---|---|
| Target Compound Data | LoD = 0.14 mg/L; LoQ = 0.48 mg/L for Na⁺; selective CHQF toward Na⁺ only |
| Comparator Or Baseline | K⁺, Mg²⁺, Ca²⁺, Al³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺ (no fluorescence quenching observed); coumarin-3-carboxylic acid (non-selective metal coordination) |
| Quantified Difference | Selective detection of Na⁺ with 0.14 mg/L LoD; no response to other tested cations |
| Conditions | Fluorescence spectrophotometry in methanol; DFT calculations with M06/6-31G(d,p) basis set |
Why This Matters
This selective Na⁺ sensing capability, with a defined quantitative LoD, provides a functional differentiation that simple coumarins cannot replicate, enabling direct use as a sodium-selective fluorescent probe without additional synthetic modification.
- [1] Abror AF, Zulys A, Bakri R, et al. Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromen-2-carboxylic acid: An experimental and computational study. J Serb Chem Soc. 2021;86(0):1-13. doi:10.2298/JSC201215009A View Source
- [2] El-Agrody AM, et al. Synthesis and reactions of some new benzochromene derivatives. Chem Heterocycl Compd. Literature comparison of coumarin metal-binding profiles. View Source
